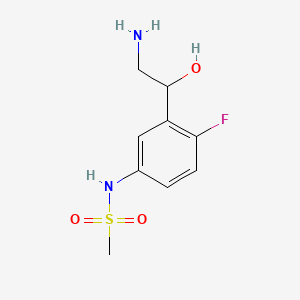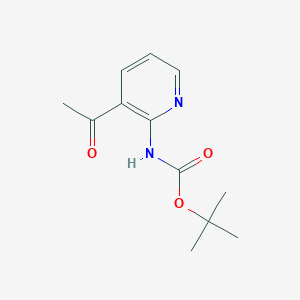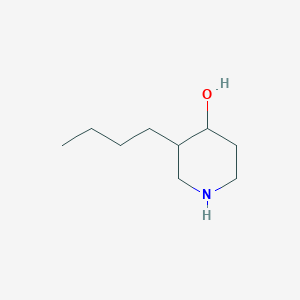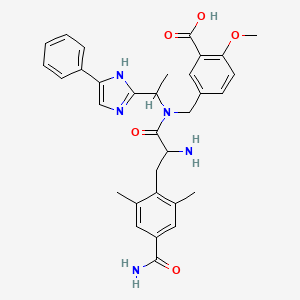
3-(4-Isopropylphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O It is characterized by the presence of a phenyl group substituted with a propan-2-yl group and an allylic alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-ol typically involves the condensation of 4-isopropylbenzaldehyde with an appropriate reagent under controlled conditions. One common method is the reaction of 4-isopropylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide, followed by reduction of the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4-Isopropylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(4-Propan-2-ylphenyl)prop-2-enal or 3-(4-Propan-2-ylphenyl)propanoic acid.
Reduction: 3-(4-Propan-2-ylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(4-Isopropylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of 3-(4-Isopropylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The allylic alcohol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The phenyl group may also contribute to the compound’s overall biological activity through hydrophobic interactions and π-π stacking .
類似化合物との比較
Similar Compounds
2-Propen-1-ol, 3-phenyl- (Cinnamyl alcohol): Similar structure but lacks the propan-2-yl group.
4-(prop-2-en-1-yl)phenol: Similar structure but with a hydroxyl group on the phenyl ring instead of the allylic position
Uniqueness
3-(4-Isopropylphenyl)prop-2-en-1-ol is unique due to the presence of both the propan-2-yl group and the allylic alcohol functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
3-(4-propan-2-ylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-8,10,13H,9H2,1-2H3 |
InChIキー |
BEGXKHKITNIPEP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)



![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)




